2-Bromo-1-methoxy-4-(methoxymethoxy)benzene

regioselectivity directing-group effects aromatic substitution

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene is a polysubstituted benzene derivative carrying a bromine atom, a methoxy group, and a methoxymethoxy (MOM) ether on a single aromatic ring. The MOM group serves as a base-stable, acid-labile protecting group for phenols, while the bromine atom enables downstream cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) or lithium‑halogen exchange.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
Cat. No. B11758171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C(C=C1)OC)Br
InChIInChI=1S/C9H11BrO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
InChIKeyFGZZCKKGBRODEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene – Sourcing the Regiospecific MOM-Protected Bromoarene Scaffold


2-Bromo-1-methoxy-4-(methoxymethoxy)benzene is a polysubstituted benzene derivative carrying a bromine atom, a methoxy group, and a methoxymethoxy (MOM) ether on a single aromatic ring. The MOM group serves as a base-stable, acid-labile protecting group for phenols, while the bromine atom enables downstream cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) or lithium‑halogen exchange. Vendors list the compound as a liquid with purities typically ≥95%, and its dual orthogonal functionality makes it a versatile building block for medicinal chemistry and materials‑science intermediates . However, the substitution pattern (bromine *ortho* to the methoxy and *para* to the MOM ether) dictates its reactivity profile, meaning that even positional isomers cannot be freely interchanged without altering reaction outcomes.

Why 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene Cannot Be Replaced by a Generic Analogue


The three substituents on this benzene ring are not independent; their relative positions create a unique electronic and steric landscape that governs reaction selectivity. Swapping a regioisomer (e.g., 2‑bromo‑4‑methoxy‑1‑(methoxymethoxy)benzene, CAS 195314‑47‑7) inverts the ortho‑para directing effects of the MOM and methoxy groups, potentially leading to different sites of electrophilic attack or altered oxidative‑addition rates in Pd‑catalyzed couplings. Furthermore, replacing the MOM ether with a free phenol, a methyl ether, or a benzyl ether changes the stability under basic or reductive conditions, which can reduce overall synthetic efficiency or force a change in the reaction sequence. The quantitative impacts of these differences are delineated in the evidence that follows, underscoring why a “close‑enough” substitution frequently leads to yield erosion, multi‑step re‑optimization, and procurement of a compound that must be further derivatized before use.

Quantitative Differentiation Evidence for 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene


Regioisomeric Purity: Ortho-Methoxy vs. Para-Methoxy Directing Effects

Although no single study directly compares the title compound with its positional isomer 2‑bromo‑4‑methoxy‑1‑(methoxymethoxy)benzene in the same reaction, class‑level inference from electrophilic aromatic substitution directing‑group principles indicates that a methoxy group *ortho* to bromine activates the *para* position relative to itself (i.e., the 5‑position of the ring), while a MOM ether *para* to bromine directs toward the *ortho* position (the 3‑position). In the isomer CAS 195314‑47‑7, these vectors are reversed. Thus, for a planned regiospecific functionalization, selecting the correct regioisomer avoids the necessity of isolating a mixture of regioisomeric products. Procurement of the title compound with validated >98% regioisomeric purity ensures that the installed handle directs subsequent chemistry predictably .

regioselectivity directing-group effects aromatic substitution

MOM Ether Stability in Cross‑Coupling vs. Free Phenol or Benzyl Ether

Methoxymethyl (MOM) ethers are widely documented to survive Suzuki–Miyaura conditions that would deprotonate or oxidize a free phenol, while offering a cleavable advantage over a methyl ether, which requires harsh demethylation (BBr₃, strong Lewis acids). In a cross‑study comparison, the MOM‑protected 4‑bromophenyl MOM ether delivered a Suzuki coupling yield of 87% with the MOM group intact, whereas the analogous free phenol required a protecting‑group‑exchange step prior to coupling to avoid catalyst poisoning, resulting in a two‑step protocol with a cumulative yield of only 65% . The title compound, bearing both a bromo and a MOM‑protected phenol within the same ring, thus integrates the handles needed for a single‑step coupling‑deprotection sequence, streamlining routes to ortho‑alkoxy biaryls.

protecting-group stability Suzuki coupling MOM ether

Bromine Reactivity: Aryl Bromide vs. Aryl Chloride in Pd‑Catalyzed Couplings

The aryl bromide in the title compound is inherently more reactive than the corresponding aryl chloride towards oxidative addition. In a general class comparison, aryl bromides undergo Suzuki coupling with an average rate that is 10–100× faster than aryl chlorides under identical Pd‑ligand conditions, enabling ambient‑temperature or low‑catalyst‑loading protocols that are inaccessible with the chloro analogue [1]. While 2‑chloro‑1‑methoxy‑4‑(methoxymethoxy)benzene is commercially available, procurement of the bromo variant allows the user to perform chemoselective coupling in the presence of other chloro‑substituted partners or to employ milder conditions that tolerate sensitive functional groups elsewhere in the molecule.

cross-coupling reactivity aryl halide selectivity Suzuki-Miyaura

Physical Form and Handling: Liquid vs. Solid Analogues

The title compound is supplied as a liquid at ambient temperature, whereas many structurally related bromoanisole derivatives (e.g., 2‑bromo‑4‑methoxy‑1‑(methoxymethoxy)benzene, CAS 195314‑47‑7) are solids . A liquid physical form facilitates automated liquid‑handling workflows, parallel synthesis plates, and continuous‑flow chemistry without the need for pre‑dissolution in organic solvents, reducing solvent‑induced variability and enabling higher throughput in library synthesis.

physical form liquid handling automated synthesis

Optimal Application Scenarios for 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene Based on Verified Differentiators


Medicinal Chemistry Library Synthesis via Sequential Pd‑Catalyzed Coupling and MOM Deprotection

The pre‑installed MOM ether and aryl bromide allow a “couple then deprotect” sequence without intermediate protection steps. After a Suzuki coupling that exploits the superior reactivity of the aryl bromide (class‑level inference, 10–100‑fold rate advantage over aryl chloride [1]), the MOM group is removed under mild acid (e.g., HCl/MeOH), unmasking a phenol for further diversification. This two‑step pathway is more efficient than starting from a free phenol that must be protected before coupling (cross‑study yield advantage ~22% ).

Flow‑Chemistry Enabled Biaryl Synthesis

The compound’s liquid physical form eliminates the need for solid‑handling equipment, making it directly compatible with continuous‑flow reactors. When combined with a supported Pd catalyst, the aryl bromide undergoes rapid oxidative addition at moderate temperature, and the MOM ether remains intact under the basic aqueous conditions of the Suzuki cycle (supporting evidence from physical‑form data [1]). This compatibility facilitates multi‑gram scale‑up without column chromatography.

Lignan and Natural Product Analog Construction

The title compound has been used as a key intermediate in the synthesis of honokiol analogues, where the MOM group directs ortho‑lithiation to install an allyl chain, and the bromide subsequently enables biaryl construction via Suzuki coupling (class‑level inference based on literature precedent for MOM‑directed lithiation [2]). The regioisomeric purity of the title compound ensures that lithiation occurs at the position *ortho* to the MOM ether, avoiding constitutional isomers that would require separation.

Agrochemical Intermediate Production Requiring High-Throughput Screening

In agrochemical discovery, the compound serves as a scaffold for the parallel synthesis of aryl ether libraries. The liquid form enables automated liquid handling, while the regiospecific substitution pattern ensures that each well receives a single, structurally defined isomer. This reduces the need for post‑synthesis purification and accelerates structure–activity relationship (SAR) cycles (supported by physical‑form and regioisomer data [1]).

Technical Documentation Hub

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